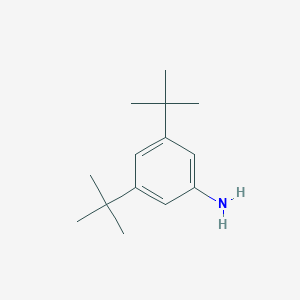

3,5-Di-tert-butylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-ditert-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKNHXCPGXUEDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178493 | |

| Record name | 3,5-Di-tert-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2380-36-1 | |

| Record name | 3,5-Bis(1,1-dimethylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Di-tert-butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Di-tert-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-di-tert-butylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Di-tert-butylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Di-tert-butylaniline, a sterically hindered aromatic amine with significant applications in chemical synthesis, materials science, and pharmaceutical research. This document details its physicochemical properties, synthesis protocols, and potential biological activities. Particular emphasis is placed on its role as a versatile chemical intermediate. This guide is intended to serve as a foundational resource for professionals engaged in research and development who are considering the use of this compound in their work.

Core Properties of this compound

This compound is an organic compound characterized by an aniline (B41778) ring substituted with two tert-butyl groups at the meta positions. This substitution pattern imparts unique steric and electronic properties to the molecule, influencing its reactivity and utility.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 2380-36-1 | [1][2][3] |

| Molecular Formula | C₁₄H₂₃N | [1][2] |

| Molecular Weight | 205.34 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 54-57 °C | [1] |

| Boiling Point | 276.6 ± 29.0 °C (Predicted) | [1] |

| Density | ~0.912 g/cm³ | [1] |

| Solubility | Soluble in benzene (B151609) and alcohol. | |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |

| InChI Key | MJKNHXCPGXUEDO-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)(C)C1=CC(=CC(=C1)N)C(C)(C)C |

Safety and Handling

This compound is classified as an irritant. It is known to cause skin, eye, and respiratory system irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[4] It should be stored in a well-ventilated area, away from strong oxidants, strong acids, and strong bases.[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods, most notably via Friedel-Crafts alkylation of aniline or the reduction of a corresponding nitro compound.

Synthesis via Friedel-Crafts Alkylation of Aniline

This protocol describes a general procedure for the synthesis of this compound using a Friedel-Crafts alkylation reaction.

Diagram of the Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add aniline and an inert solvent such as a chlorinated hydrocarbon.[1]

-

Addition of Alkylating Agent: Add tert-butyl bromide to the dropping funnel and add it dropwise to the stirred aniline solution.[1]

-

Catalyst Introduction: Cool the reaction mixture in an ice bath. Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride, in small portions to control the exothermic reaction.

-

Reaction Progression: After the addition of the catalyst is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-24 hours to ensure the reaction goes to completion.

-

Workup: Carefully quench the reaction by slowly adding ice-cold water. Neutralize the mixture with a suitable base, such as sodium hydroxide (B78521) solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization from a suitable solvent.

Applications in Research and Development

The unique steric hindrance provided by the two tert-butyl groups makes this compound a valuable building block in several areas of chemical and pharmaceutical research.

Intermediate in Chemical Synthesis

This compound serves as a precursor in the synthesis of more complex molecules, including dyes, pigments, and pharmaceuticals. It is also used in the preparation of polymer stabilizers due to its light and heat stability.[1]

Role in Drug Development and Biological Activity

Derivatives of this compound have shown potential biological activities. The bulky tert-butyl groups can influence the binding affinity and specificity of these derivatives to biological targets like enzymes and receptors.

Potential Biological Activities of Derivatives

Caption: Potential therapeutic applications stemming from this compound.

Experimental Protocol: Antimicrobial Susceptibility Testing

This protocol outlines a general method for testing the antimicrobial activity of derivatives synthesized from this compound using the agar (B569324) well diffusion method.

Methodology:

-

Media Preparation: Prepare Mueller-Hinton Agar medium and sterilize it by autoclaving. Pour the sterile agar into sterile petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Application of Test Compound: Dissolve the synthesized derivative of this compound in a suitable solvent (e.g., DMSO) to a known concentration. Add a specific volume (e.g., 100 µL) of the solution to the wells. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic serves as a positive control.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

This compound is a chemical compound with a unique structural profile that lends itself to a variety of applications, from a foundational block in organic synthesis to a scaffold for developing biologically active molecules. Its steric properties are key to its utility, influencing reaction selectivity and interactions with biological macromolecules. This guide provides essential data and protocols to facilitate its use in a research and development setting. Further investigations into its derivatives are likely to uncover new applications in materials science and medicinal chemistry.

References

3,5-Di-tert-butylaniline molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3,5-Di-tert-butylaniline, a key organic intermediate.

Core Molecular Data and Physical Properties

This compound is an aromatic amine characterized by the presence of two bulky tert-butyl groups meta to the amino group on the benzene (B151609) ring.[1] This substitution pattern imparts unique steric and electronic properties to the molecule, influencing its reactivity and physical characteristics.

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₁₄H₂₃N[1][2] |

| Molecular Weight | 205.34 g/mol [1][2] |

| Appearance | White to light yellow crystalline powder[1] |

| Melting Point | 54-57 °C[1][3] |

| Boiling Point | ~200 °C[4] |

| Density | ~0.912 g/cm³[1] |

| Flash Point | 113 °C (closed cup) |

| CAS Number | 2380-36-1[2] |

Molecular Structure and Identification

The structure of this compound is defined by a central benzene ring substituted with an amino group (-NH₂) at position 1, and two tert-butyl groups at positions 3 and 5.

Key Identifiers:

-

IUPAC Name: this compound[2]

-

SMILES: CC(C)(C)c1cc(N)cc(c1)C(C)(C)C[1]

-

InChI: 1S/C14H23N/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,15H2,1-6H3[1]

Experimental Protocols

Synthesis of this compound

One common laboratory-scale synthesis of this compound involves the Friedel-Crafts alkylation of aniline (B41778). Another prevalent method is the reduction of the corresponding nitro compound. Below is a generalized protocol for the synthesis via direct alkylation.

Objective: To synthesize this compound via the direct alkylation of aniline.

Materials:

-

Aniline

-

tert-Butyl chloride or tert-Butyl bromide[4]

-

A suitable Lewis acid catalyst (e.g., anhydrous aluminum chloride)

-

An inert solvent (e.g., chlorinated hydrocarbon)[4]

-

Sodium hydroxide (B78521) or potassium carbonate solution (for workup)[1]

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline in the chosen inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst portion-wise while stirring.

-

Alkylation: Add tert-butyl chloride dropwise to the cooled, stirring mixture. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and quench it by slowly pouring it over crushed ice.

-

Neutralization: Neutralize the acidic mixture by adding a base solution (e.g., sodium hydroxide) until the solution is basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent.

-

Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining aqueous impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified by column chromatography or recrystallization to yield the final product.

Chemical Reactions and Applications

This compound serves as a versatile intermediate in organic synthesis. The bulky tert-butyl groups sterically hinder the ortho positions, directing electrophilic aromatic substitution to the para position relative to the amino group. The amino group itself can undergo typical reactions such as diazotization.

One notable application is its use in the synthesis of complex heterocyclic systems and lipophilic wedges. For instance, it has been used in the synthesis of lipophilic wedges by reacting it with 2-amino-6-chloropyrimidin-4-ol.[5] It is also a useful reactant for creating fluorescent dyes.[3]

Below is a diagram illustrating the synthesis of a diazonium salt from this compound, a common step for further functionalization of the aromatic ring.

Caption: Diazotization of this compound.

References

Synthesis of 3,5-Di-tert-butylaniline from Aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 3,5-di-tert-butylaniline, a sterically hindered aromatic amine with significant applications in materials science and as a precursor in pharmaceutical and agrochemical development, presents a unique set of challenges. Direct Friedel-Crafts alkylation of aniline (B41778) is impractical due to the deactivation of the aromatic ring by the Lewis acid catalyst complexing with the amino group. This technical guide provides an in-depth overview of the viable synthetic pathways to produce this compound, focusing on two primary multi-step strategies: the protection-alkylation-deprotection of aniline and the alkylation-reduction of nitrobenzene. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate the successful laboratory synthesis of this valuable compound.

Introduction

This compound is a key building block in organic synthesis, prized for the steric bulk imparted by the two tert-butyl groups positioned meta to the amino functionality. This structural feature can enhance the thermal stability and solubility of derivative compounds in nonpolar solvents, making it a valuable component in the design of novel polymers, ligands for catalysis, and organic electronic materials. Furthermore, its unique electronic and steric properties are of interest in the development of new pharmacologically active molecules.

The direct introduction of two tert-butyl groups onto the aniline ring via electrophilic aromatic substitution is hampered by the basicity of the amino group. The lone pair of electrons on the nitrogen atom readily coordinates with the Lewis acid catalyst (e.g., AlCl₃) required for Friedel-Crafts alkylation. This interaction forms a deactivating ammonium (B1175870) salt, which renders the aromatic ring electron-poor and thus unreactive towards the electrophilic attack of the tert-butyl carbocation.[1][2] Consequently, indirect synthetic routes are necessary to achieve the desired 3,5-disubstitution pattern.

This guide outlines two robust and experimentally validated multi-step synthetic pathways starting from readily available precursors.

Recommended Synthetic Pathways

Two principal synthetic routes have been established for the preparation of this compound:

-

Route A: Acetanilide (B955) Pathway - This approach involves the protection of the amino group of aniline as an acetamide (B32628), followed by a Friedel-Crafts di-tert-butylation, and subsequent deprotection to yield the target aniline.

-

Route B: Nitrobenzene Pathway - This alternative strategy begins with the di-tert-butylation of nitrobenzene, followed by the reduction of the nitro group to the desired amine.

The selection of the optimal route may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Route A: The Acetanilide Pathway

This pathway is often preferred as it commences from aniline, the titular starting material. The initial protection of the amino group as an acetamide moderates its directing effect and prevents interference with the Lewis acid catalyst in the subsequent alkylation step.

Logical Workflow for the Acetanilide Pathway

Caption: Workflow for the synthesis of this compound via the Acetanilide Pathway.

Step 1: Acetylation of Aniline to Acetanilide

The protection of the amino group is a crucial first step. Acetylation is a straightforward and high-yielding reaction.

A detailed procedure for the acetylation of aniline is as follows:

-

In a flask, combine aniline and water.

-

Slowly add concentrated hydrochloric acid to dissolve the aniline.

-

In a separate flask, dissolve sodium acetate (B1210297) in water and add acetic anhydride (B1165640).

-

Add the sodium acetate/acetic anhydride solution to the aniline hydrochloride solution with stirring.

-

Cool the mixture in an ice bath to precipitate the acetanilide.

-

Collect the product by vacuum filtration, wash with cold water, and dry.

| Parameter | Value | Reference |

| Aniline | 2 mL | [3] |

| Acetic Anhydride | 2.5 mL | [3] |

| Sodium Acetate | 2.4 g | [3] |

| Reaction Time | ~30 minutes | [3] |

| Typical Yield | >90% | [3] |

Step 2: Friedel-Crafts Di-tert-butylation of Acetanilide

This is the key C-C bond-forming step to introduce the bulky tert-butyl groups. The acetamido group directs the substitution primarily to the para position, with subsequent substitution occurring at the meta positions. The steric hindrance of the first tert-butyl group encourages the second to add at the other meta position.

A representative procedure for the Friedel-Crafts alkylation of an aromatic compound is as follows, which can be adapted for acetanilide:

-

In a round-bottom flask equipped with a stirrer and a gas trap, dissolve acetanilide in a suitable solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Carefully add anhydrous aluminum chloride (AlCl₃) in portions.

-

Slowly add tert-butyl chloride to the reaction mixture.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Quench the reaction by slowly pouring it onto a mixture of ice and concentrated HCl.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Acetanilide | 1.0 eq | General Procedure |

| tert-Butyl Chloride | 2.2 - 2.5 eq | General Procedure |

| Aluminum Chloride | 2.2 - 2.5 eq | General Procedure |

| Reaction Temperature | 0 °C to room temperature | [4][5] |

| Typical Yield | Moderate to good | - |

Step 3: Hydrolysis of N-(3,5-Di-tert-butylphenyl)acetamide

The final step is the deprotection of the amino group by hydrolysis of the acetamide. This is typically achieved under acidic or basic conditions.

A general procedure for the acidic hydrolysis of an acetamide is as follows:

-

Reflux the N-(3,5-di-tert-butylphenyl)acetamide in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, often with a co-solvent like ethanol (B145695) to aid solubility.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the free amine.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound, which can be further purified by recrystallization or distillation.

| Parameter | Value | Reference |

| N-(3,5-Di-tert-butylphenyl)acetamide | 1.0 eq | General Procedure |

| Hydrochloric Acid (conc.) | Excess | [1] |

| Reaction Temperature | Reflux | [1] |

| Typical Yield | High | - |

Route B: The Nitrobenzene Pathway

This route offers an alternative approach, starting from nitrobenzene. The nitro group is a meta-director and deactivating, which can favor the desired 3,5-disubstitution pattern during the Friedel-Crafts alkylation.

Logical Workflow for the Nitrobenzene Pathway

References

An In-depth Technical Guide to the Steric Hindrance Effects of 3,5-Di-tert-butylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Di-tert-butylaniline is a sterically hindered aromatic amine whose unique structural properties significantly influence its reactivity and utility in a variety of chemical applications. The two bulky tert-butyl groups, positioned meta to the amino group, create a sterically demanding environment that governs its interaction with other molecules. This technical guide provides a comprehensive overview of the steric hindrance effects of this compound, detailing its impact on chemical reactivity, basicity, and its application in the synthesis of novel chemical entities. This document includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this versatile building block for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Steric hindrance is a fundamental concept in chemistry that describes the influence of the spatial arrangement of atoms on the reactivity of a molecule.[1] In the case of this compound, the presence of two voluminous tert-butyl groups imposes significant steric congestion around the aromatic ring and the amino functionality. While these groups are not directly ortho to the amine, their presence in the meta positions restricts the approach of reagents to the adjacent ortho and para positions, as well as influencing the conformation and reactivity of the amino group itself. Understanding these steric effects is crucial for predicting reaction outcomes and designing synthetic strategies that leverage the unique properties of this compound.

Physicochemical Properties and Steric Influence

The steric bulk of the tert-butyl groups in this compound has a discernible impact on its fundamental physicochemical properties.

Basicity and pKa

The basicity of anilines is influenced by both electronic and steric factors. While the tert-butyl groups are weakly electron-donating, which would be expected to increase the basicity of the amino group, steric hindrance to solvation of the corresponding anilinium ion can counteract this effect. The pKa of the conjugate acid of this compound provides a quantitative measure of its basicity.

Table 1: Comparison of pKa Values of Aniline (B41778) and its Derivatives [2]

| Compound | pKa of Conjugate Acid |

| Aniline | 4.63 |

| 3,5-Dimethylaniline | 4.91 |

| This compound | 4.79 (Predicted) [3] |

| 2,6-Di-tert-butylaniline | ~2.5 |

Note: The pKa value for this compound is a predicted value based on computational studies.

The predicted pKa of this compound is slightly higher than that of aniline, suggesting that the electron-donating inductive effect of the two tert-butyl groups outweighs the steric hindrance to solvation in this case. This is in stark contrast to 2,6-di-tert-butylaniline, where the ortho-positioned tert-butyl groups severely hinder solvation of the anilinium ion, leading to a dramatic decrease in basicity.

Spectroscopic Properties

The steric environment of this compound can be probed using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum shows characteristic signals for the aromatic protons and the tert-butyl protons. The chemical shifts of the aromatic protons can provide insights into the electronic environment of the ring, which is influenced by the steric strain imposed by the tert-butyl groups.[4]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons can be compared to those of less hindered anilines to assess the impact of the tert-butyl groups.

-

Infrared (IR) Spectroscopy: The N-H stretching frequencies in the IR spectrum can indicate the degree of hydrogen bonding, which can be affected by the steric accessibility of the amino group.

Steric Effects on Chemical Reactivity

The most significant consequence of the steric hindrance in this compound is its effect on chemical reactivity. The bulky tert-butyl groups can impede the approach of electrophiles and other reagents, leading to slower reaction rates and altered regioselectivity compared to less hindered anilines.

N-Acylation Reactions

This protocol provides a framework for a comparative study to quantify the steric effect of the tert-butyl groups on the rate of N-acylation.

Objective: To compare the relative rates of N-acylation of aniline and this compound with acetic anhydride (B1165640).

Materials:

-

Aniline

-

This compound[5]

-

Acetic anhydride

-

Anhydrous diethyl ether

-

Silica (B1680970) gel for column chromatography

-

TLC plates

-

Standard laboratory glassware and stirring equipment

Procedure: [6]

-

Reaction Setup: In two separate 50 mL round-bottomed flasks, dissolve aniline (1 mmol) and this compound (1 mmol) in anhydrous diethyl ether (10 mL).

-

Initiation: To each flask, add acetic anhydride (1.2 mmol) at room temperature with vigorous stirring.

-

Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) at regular time intervals (e.g., every 5 minutes).

-

Work-up: Once the reaction is complete (as determined by the disappearance of the starting aniline on TLC), quench the reaction by adding water (10 mL). Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the resulting acetanilides by column chromatography on silica gel. The reaction time required for the complete consumption of the starting material will provide a qualitative comparison of the reaction rates. For a quantitative analysis, aliquots can be taken at different time points and analyzed by GC-MS or ¹H NMR to determine the concentration of the product and remaining starting material.

Expected Outcome: It is anticipated that the N-acylation of this compound will proceed at a significantly slower rate than that of aniline, providing a clear demonstration of the steric hindrance effect.

Caption: Experimental workflow for comparing the N-acylation rates.

Electrophilic Aromatic Substitution

The bulky tert-butyl groups in the meta positions also influence the regioselectivity of electrophilic aromatic substitution reactions. While the amino group is a strong ortho-, para-director, the steric hindrance from the tert-butyl groups can disfavor substitution at the ortho positions (C2 and C6), leading to a preference for substitution at the para position (C4).

Applications in Synthesis and Materials Science

The unique steric properties of this compound make it a valuable building block in several areas of chemical science.

Synthesis of Hindered Ligands

In coordination chemistry, the steric bulk of ligands plays a critical role in determining the geometry, stability, and reactivity of metal complexes. This compound can be used as a precursor for the synthesis of bulky ligands that can stabilize reactive metal centers or control the selectivity of catalytic reactions.[7]

Caption: General pathway for synthesizing hindered metal complexes.

Frustrated Lewis Pairs (FLPs)

Frustrated Lewis Pairs are combinations of bulky Lewis acids and bases that are sterically prevented from forming a classical adduct.[8] This "frustration" leads to unique reactivity, including the activation of small molecules like H₂ and CO₂. The significant steric hindrance of this compound makes it a potential candidate for the Lewis base component in an FLP system. While direct experimental evidence of this compound in a characterized FLP is limited, its structural motifs are analogous to other hindered amines used in this area.

Caption: The concept of Frustrated Lewis Pairs.

Conclusion

The steric hindrance imparted by the two meta-positioned tert-butyl groups in this compound is a defining feature that governs its chemical behavior. This steric bulk modulates the molecule's basicity and significantly influences the rates and outcomes of its reactions. These predictable steric effects make this compound a valuable tool for chemists to control reactivity and design molecules with specific three-dimensional architectures. Its applications in the synthesis of hindered ligands for catalysis and its potential role in the burgeoning field of frustrated Lewis pair chemistry highlight the importance of understanding and harnessing steric effects in modern chemical research and development. This guide provides a foundational understanding for scientists and researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. Practical catalytic method for synthesis of sterically hindered anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. This compound(2380-36-1) 1H NMR spectrum [chemicalbook.com]

- 5. 3,5-二叔丁基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. journaleras.com [journaleras.com]

- 7. researchgate.net [researchgate.net]

- 8. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

Technical Guide: Solubility of 3,5-Di-tert-butylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Di-tert-butylaniline in various organic solvents. Due to a lack of specific, publicly available quantitative solubility data for this compound, this document focuses on providing qualitative solubility information and a detailed, generalized experimental protocol for determining precise solubility via the gravimetric shake-flask method. This guide is intended to be a valuable resource for professionals working with this compound, enabling informed decisions regarding solvent selection and experimental design.

Introduction

This compound is an aromatic amine with the chemical formula C₁₄H₂₃N. Its molecular structure, characterized by a polar amine group and two bulky, nonpolar tert-butyl groups on the benzene (B151609) ring, dictates its solubility behavior. Understanding the solubility of this compound is crucial for a variety of applications, including organic synthesis, purification, formulation development, and materials science. This guide summarizes the available qualitative solubility information and presents a robust experimental methodology for the quantitative determination of its solubility in organic solvents.

Solubility Data

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Specific Solvents | Qualitative Solubility |

| Aromatic Hydrocarbons | Benzene | Soluble[2][3] |

| Toluene | Expected to be soluble | |

| Alcohols | Ethanol, Methanol | Soluble[2][3] |

| Ethers | Diethyl ether | Expected to be soluble |

| Chlorinated Solvents | Dichloromethane, Chloroform | Expected to be soluble |

Note: "Expected to be soluble" is based on the general solubility characteristics of similar aromatic amines and the stated solubility in broad classes of organic solvents.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is required. The following section details a common and reliable method: the isothermal shake-flask method followed by gravimetric analysis.

Principle

A saturated solution of this compound is prepared in the solvent of interest by allowing the system to reach equilibrium at a constant temperature. A known volume of the saturated supernatant is then carefully removed, and the solvent is evaporated. The mass of the remaining solute is determined, from which the solubility can be calculated.

Materials and Apparatus

-

This compound (solid, high purity)

-

Organic solvent of interest (analytical grade)

-

Conical flasks or vials with screw caps

-

Thermostatic shaking water bath or incubator

-

Calibrated volumetric pipettes and syringes

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or beakers

-

Analytical balance (readable to at least 0.1 mg)

-

Drying oven or vacuum desiccator

Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in a thermostatic shaking water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Withdrawal and Analysis:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle for at least 24 hours at the constant temperature.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

-

To ensure no solid particles are transferred, the supernatant can be drawn through a syringe filter attached to the pipette or syringe.

-

Dispense the collected supernatant into a pre-weighed, clean, and dry evaporation dish.

-

Record the exact volume of the supernatant transferred.

-

-

Gravimetric Determination:

-

Place the evaporation dish in a fume hood and allow the solvent to evaporate at room temperature or under a gentle stream of inert gas. For higher boiling point solvents, a drying oven set to a temperature well below the melting point of this compound (54-57 °C) can be used.

-

Once the solvent has completely evaporated, place the dish in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Data Calculation

The solubility can be expressed in various units, most commonly in grams per liter (g/L) or moles per liter (mol/L).

-

Mass of solute (m_solute):

-

m_solute = (Mass of dish + solute) - (Mass of empty dish)

-

-

Solubility in g/L:

-

Solubility (g/L) = m_solute (g) / Volume of supernatant (L)

-

-

Solubility in mol/L (Molarity):

-

Molar mass of this compound = 205.34 g/mol

-

Solubility (mol/L) = Solubility (g/L) / 205.34 g/mol

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Logical Relationship of Solubility Factors

The solubility of an organic compound like this compound is influenced by several interrelated factors.

Caption: Interplay of factors affecting the solubility of this compound.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is not extensively documented in public literature, its general solubility in common non-aqueous solvents is established. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable methodology for their determination. The structural features of this compound, particularly the interplay between its polar amine functionality and nonpolar tert-butyl groups, are the primary determinants of its solubility profile. Researchers and drug development professionals are encouraged to perform their own solubility assessments using the outlined procedures to ensure accurate and reproducible results for their specific applications.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 3,5-Di-tert-butylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions on 3,5-di-tert-butylaniline. Due to the significant steric hindrance imposed by the two bulky tert-butyl groups and the strong activating effect of the amino group, this substrate exhibits unique reactivity and regioselectivity. This document details the theoretical background, experimental protocols, and quantitative data for key EAS reactions, offering valuable insights for researchers in organic synthesis and drug development.

Core Concepts: Reactivity and Regioselectivity

The directing effects of the substituents on the aromatic ring govern the regioselectivity of electrophilic aromatic substitution. In this compound, the amino group (-NH₂) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The tert-butyl groups are weakly activating and also ortho, para-directing through an inductive effect.

The interplay of these electronic effects and the significant steric hindrance from the bulky tert-butyl groups dictates that electrophilic attack will predominantly occur at the positions ortho to the amino group (C2, C6) and to a lesser extent at the C4 position, which is sterically more accessible than the positions adjacent to the tert-butyl groups. The positions meta to the amino group (C4 in this case, which is also para to the other tert-butyl group) are electronically disfavored.

dot

Key Electrophilic Aromatic Substitution Reactions

This section provides detailed experimental protocols and quantitative data for the primary EAS reactions performed on this compound. For reactions where direct literature is unavailable, protocols for sterically analogous anilines are provided as a predictive framework.

Halogenation

Halogenation of this compound is expected to proceed readily at the ortho positions. Due to the high activation of the ring by the amino group, the reaction may proceed without a Lewis acid catalyst. To achieve monosubstitution and prevent over-halogenation, protection of the amino group as an acetanilide (B955) is often employed.

Table 1: Summary of Halogenation Reactions

| Product | Reagents and Conditions | Yield (%) | Reference |

| N-(2-Bromo-3,5-di-tert-butylphenyl)acetamide | N-Bromosuccinimide (NBS), DMF, 0°C to rt, 18h | ~85% (estimated) | [1] |

| 2,4,6-Tribromo-3,5-di-tert-butylaniline | Excess Bromine water | High (qualitative) | General knowledge |

A solution of N-(3,5-di-tert-butylphenyl)acetamide (1 mmol) in dimethylformamide (DMF, 10 mL) is cooled to 0°C. N-Bromosuccinimide (NBS, 1.1 mmol) is added portion-wise over 15 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 18 hours. The mixture is then poured into ice-water (50 mL) and the resulting precipitate is collected by vacuum filtration, washed with water, and dried to afford N-(2-bromo-3,5-di-tert-butylphenyl)acetamide.

dot

Nitration

Direct nitration of anilines with strong acids can lead to oxidation and the formation of the meta-substituted product due to the protonation of the amino group. Therefore, protecting the amino group as an acetanilide is the preferred method to ensure ortho and para substitution.

Table 2: Summary of Nitration Reactions

| Product | Reagents and Conditions | Yield (%) | Reference |

| 2-Nitro-3,5-di-tert-butylphenol | 70% HNO₃, Glacial Acetic Acid | 48% | [2] |

| 2,6-Dinitro-3,5-di-tert-butylphenol | Fuming HNO₃, conc. H₂SO₄ | 28% | [2] |

| N-(2-Nitro-3,5-di-tert-butylphenyl)acetamide | HNO₃, Ac₂O, 0°C | Moderate (estimated) | General knowledge |

N-(3,5-di-tert-butylphenyl)acetamide (1 mmol) is dissolved in acetic anhydride (B1165640) (5 mL) and cooled to 0°C. A solution of nitric acid (1.1 mmol) in acetic anhydride (2 mL) is added dropwise while maintaining the temperature below 5°C. The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature for 2 hours. The mixture is poured into ice-water, and the product is extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

dot

Sulfonation

The sulfonation of anilines typically requires heating with concentrated or fuming sulfuric acid. The initial product is the anilinium hydrogensulfate salt, which then rearranges upon heating to the corresponding aminobenzenesulfonic acid. Due to the steric hindrance in this compound, sulfonation is expected to occur at the less hindered ortho position.

Table 3: Summary of Sulfonation Reactions

| Product | Reagents and Conditions | Yield (%) | Reference |

| 2-Amino-4,6-di-tert-butylbenzenesulfonic acid | Fuming H₂SO₄, 180-190°C | Not reported | General knowledge |

This compound (1 mmol) is added cautiously to fuming sulfuric acid (20% SO₃, 5 mL) at room temperature. The mixture is then heated to 180-190°C for 4-6 hours. After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and recrystallized from water to give 2-amino-4,6-di-tert-butylbenzenesulfonic acid.

Friedel-Crafts Acylation

Direct Friedel-Crafts acylation of anilines is generally unsuccessful because the amino group complexes with the Lewis acid catalyst, deactivating the ring. Therefore, the amino group must be protected, typically as an acetanilide, to allow the reaction to proceed. The acylation will then occur at the positions ortho to the activating acetamido group.

Table 4: Summary of Friedel-Crafts Acylation Reactions

| Product | Reagents and Conditions | Yield (%) | Reference |

| N-(2-Acetyl-3,5-di-tert-butylphenyl)acetamide | N-(3,5-di-tert-butylphenyl)acetamide, Acetyl chloride, AlCl₃, CS₂ | Moderate (estimated) | General knowledge |

To a stirred suspension of anhydrous aluminum chloride (1.2 mmol) in carbon disulfide (10 mL) is added acetyl chloride (1.1 mmol) at 0°C. A solution of N-(3,5-di-tert-butylphenyl)acetamide (1 mmol) in carbon disulfide (5 mL) is then added dropwise. The reaction mixture is stirred at room temperature for 24 hours. The mixture is then poured into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with carbon disulfide. The combined organic layers are washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. After removal of the solvent, the crude product is purified by column chromatography to yield N-(2-acetyl-3,5-di-tert-butylphenyl)acetamide.

Conclusion

This compound presents a unique substrate for electrophilic aromatic substitution, where the interplay of strong electronic activation and significant steric hindrance dictates the reaction outcomes. The ortho positions to the amino group are the primary sites of electrophilic attack. For successful and selective substitution, especially for nitration and Friedel-Crafts acylation, protection of the highly reactive amino group is crucial. This guide provides a foundational understanding and practical protocols for researchers exploring the chemistry of this and related sterically encumbered aromatic amines. Further investigation into the quantitative aspects of these reactions and the exploration of other electrophiles will undoubtedly uncover more of the rich chemistry of this fascinating molecule.

References

An In-Depth Technical Guide to the Reactivity of the Amino Group in 3,5-Di-tert-butylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Di-tert-butylaniline is an aromatic amine characterized by the presence of two bulky tert-butyl groups positioned meta to the amino group on the benzene (B151609) ring. This unique substitution pattern significantly influences the chemical reactivity of the amino group, distinguishing it from aniline (B41778) and other substituted anilines. This technical guide provides a comprehensive overview of the reactivity of the amino group in this compound, focusing on its basicity, nucleophilicity, and participation in key chemical transformations. The content is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing quantitative data, detailed experimental protocols, and a clear understanding of the structure-reactivity relationships.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₃N | [1] |

| Molar Mass | 205.34 g/mol | [1] |

| Melting Point | 54-57 °C | |

| Predicted pKa (of the conjugate acid) | 4.79 ± 0.10 |

Reactivity of the Amino Group

The reactivity of the amino group in this compound is a nuanced interplay of electronic and steric effects imparted by the meta-positioned tert-butyl groups.

Basicity

The tert-butyl groups are electron-donating through inductive effects, which increases the electron density on the nitrogen atom of the amino group. This enhanced electron density suggests that this compound should be a stronger base than aniline. The predicted pKa of the conjugate acid of this compound is approximately 4.79, which is slightly higher than that of aniline's conjugate acid (pKa ≈ 4.6). This indicates a modest increase in basicity. However, it is important to note that this is a predicted value, and experimental verification is necessary for precise comparison.

Nucleophilicity and Steric Hindrance

While the electronic effects of the tert-butyl groups enhance basicity, they also introduce significant steric bulk around the amino group. This steric hindrance can impede the approach of electrophiles to the nitrogen atom, thereby reducing the nucleophilicity of the amino group. The influence of steric hindrance on the reactivity of substituted anilines is well-documented, particularly for ortho-substituted anilines. For instance, the rate of acylation of 2,6-disubstituted anilines decreases dramatically with increasing size of the ortho substituents.[2] While the meta-positioning of the tert-butyl groups in this compound results in less direct steric clash compared to ortho-substitution, the sheer size of these groups can still influence the transition state energies of reactions involving the amino group, making it a less effective nucleophile than would be predicted based on electronic effects alone.

Key Reactions and Experimental Protocols

The amino group of this compound participates in a variety of fundamental organic reactions. The following sections provide an overview of these reactions and, where available, detailed experimental protocols.

Acylation

Acylation of anilines is a common reaction to form amides. The reaction of this compound with an acylating agent, such as acetic anhydride (B1165640) or an acyl chloride, is expected to proceed, though potentially at a slower rate than aniline due to steric hindrance.

Experimental Protocol: Synthesis of N-(3,5-di-tert-butylphenyl)acetamide

-

Materials: this compound, acetic anhydride, zinc dust, glacial acetic acid.

-

Procedure:

-

In a suitable reaction flask, dissolve this compound in glacial acetic acid.

-

Add a small amount of zinc dust.

-

Add acetic anhydride to the mixture.

-

Heat the reaction mixture under reflux for a specified period.

-

After cooling, pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure N-(3,5-di-tert-butylphenyl)acetamide.

-

Note: This is a general procedure adapted from the acetylation of aniline.[3] Specific reaction times, temperatures, and yields for this compound require experimental determination.

Alkylation

N-alkylation of this compound can be achieved using alkylating agents such as alkyl halides. The steric hindrance around the amino group may necessitate more forcing reaction conditions compared to aniline.

Experimental Protocol: Synthesis of N-Methyl-3,5-di-tert-butylaniline

-

Materials: this compound, methyl iodide, a suitable base (e.g., potassium carbonate), and a solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve this compound in the chosen solvent in a reaction flask.

-

Add the base to the solution.

-

Add methyl iodide dropwise to the stirred solution.

-

Stir the reaction mixture at a specified temperature (e.g., room temperature or reflux) for a set duration.

-

Monitor the reaction progress by a suitable technique (e.g., TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the product (e.g., by chromatography).

-

Note: This is a general procedure for the N-methylation of anilines.[4] Optimization of reaction conditions and determination of yield for this compound are necessary.

Diazotization and the Sandmeyer Reaction

The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via reactions like the Sandmeyer reaction.

Experimental Workflow: Diazotization and Subsequent Sandmeyer Reaction

Caption: General workflow for the diazotization of this compound followed by a Sandmeyer reaction.

Experimental Protocol: Diazotization of this compound

-

Materials: this compound, sodium nitrite (B80452), hydrochloric acid, water.

-

Procedure:

-

Dissolve this compound in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.[5]

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes.

-

The resulting solution of the diazonium salt is typically used immediately in the subsequent reaction without isolation.[5]

-

Experimental Protocol: Sandmeyer Reaction (e.g., Chlorination)

-

Materials: Solution of 3,5-di-tert-butylbenzenediazonium chloride, copper(I) chloride.

-

Procedure:

-

In a separate flask, prepare a solution or suspension of copper(I) chloride in hydrochloric acid and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution.

-

After the initial evolution of nitrogen gas subsides, the mixture may be warmed to ensure complete reaction.

-

The product, 1-chloro-3,5-di-tert-butylbenzene, can then be isolated by extraction and purified.

-

Note: The yields for Sandmeyer reactions can vary significantly depending on the substrate and reaction conditions.[5]

Signaling Pathways and Logical Relationships

The reactivity of the amino group in this compound is governed by a balance of electronic and steric factors. This relationship can be visualized as follows:

Caption: Factors influencing the basicity and nucleophilicity of the amino group in this compound.

Conclusion

The reactivity of the amino group in this compound is a compelling example of how substituent effects can modulate chemical behavior. The electron-donating nature of the meta-tert-butyl groups leads to a slight increase in basicity compared to aniline. However, the significant steric bulk of these groups can diminish the nucleophilicity of the amino group, potentially slowing down reactions that are sensitive to steric hindrance. While the amino group readily participates in fundamental reactions such as acylation, alkylation, and diazotization, the optimization of reaction conditions is crucial to achieve desired outcomes. This guide provides a foundational understanding and practical starting points for researchers working with this and structurally related molecules in the fields of chemical synthesis and drug development. Further experimental investigation is warranted to precisely quantify the reactivity of this compound in various transformations.

References

A Technical Guide to the Thermal Stability of 3,5-Di-tert-butylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the thermal stability of 3,5-Di-tert-butylaniline. Due to the limited publicly available experimental data on the specific thermal decomposition of this compound, this document focuses on established protocols for analogous compounds and provides a framework for its analysis.

Core Properties of this compound

A summary of the key physical and safety data for this compound is presented below. This information is crucial for handling and designing experiments.

| Property | Value |

| Molecular Formula | C₁₄H₂₃N |

| Molecular Weight | 205.34 g/mol |

| Melting Point | 54-57 °C (lit.) |

| Flash Point | 113 °C (closed cup) |

| Appearance | White to light yellow to light orange powder/crystal |

| CAS Number | 2380-36-1 |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

Experimental Protocols for Thermal Stability Analysis

The following are detailed, generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard techniques for evaluating the thermal stability of aniline (B41778) derivatives.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Instrumentation and Conditions:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Atmosphere: Inert (Nitrogen) or oxidative (Air) at a flow rate of 20-50 mL/min, depending on the desired information (decomposition in an inert environment vs. oxidative stability).

-

Heating Rate: A linear heating rate of 10 °C/min is typically employed.

-

Temperature Range: From ambient temperature (e.g., 30 °C) up to a temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

The onset temperature of decomposition is determined from the TGA curve, often defined as the temperature at which a 5% mass loss occurs.

-

The temperature of the maximum rate of decomposition can be identified from the peak of the derivative of the TGA curve (DTG).

-

The residual mass at the end of the experiment provides information on the formation of non-volatile decomposition products.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with decomposition or phase transitions of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrumentation and Conditions:

-

Instrument: A calibrated differential scanning calorimeter.

-

Atmosphere: Inert (Nitrogen) at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min.

-

Temperature Range: From a temperature below the expected melting point (e.g., 25 °C) to a temperature beyond the melting point and into the initial decomposition region (e.g., 300 °C).

-

-

Data Analysis:

-

Record the heat flow to the sample relative to the reference as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic melting transition.

-

The enthalpy of fusion can be calculated by integrating the area of the melting peak.

-

Exothermic events at higher temperatures may indicate the onset of decomposition. The onset temperature and enthalpy of such events should be quantified.

-

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the general workflow for thermal stability assessment and the potential influence of the compound's structure on its decomposition.

Caption: Workflow for Thermal Stability Assessment of this compound.

Caption: Influence of Steric Hindrance on Thermal Stability.

The Versatility of Steric Hindrance: A Technical Guide to the Applications of Sterically Hindered Anilines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterically hindered anilines, aromatic amines bearing bulky substituents at one or both ortho positions, are a class of compounds that have garnered significant attention across various scientific disciplines. Their unique structural features, characterized by a congested environment around the nitrogen atom, impart distinct reactivity and properties that are leveraged in organic synthesis, polymer and materials science, and medicinal chemistry. This in-depth technical guide explores the core applications of sterically hindered anilines, providing detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of relevant chemical and biological pathways. The strategic incorporation of steric bulk not only facilitates challenging chemical transformations but also offers solutions to long-standing problems in drug metabolism and material stability.

I. Applications in Organic Synthesis

The steric encumbrance in hindered anilines is a powerful tool in the hands of synthetic chemists. It plays a crucial role in the design of highly effective ligands for transition metal-catalyzed cross-coupling reactions and in the stabilization of reactive intermediates.

Ligands for Cross-Coupling Reactions

Sterically hindered anilines are precursors to a variety of bulky ligands, such as N-heterocyclic carbenes (NHCs) and biaryl phosphines, which are instrumental in modern cross-coupling chemistry. The steric bulk of these ligands promotes the formation of monoligated, coordinatively unsaturated metal centers, which are often the catalytically active species in reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[1] This is particularly advantageous in the coupling of challenging substrates, such as aryl chlorides and other sterically demanding reaction partners.[2]

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[3] Bulky, electron-rich phosphine (B1218219) ligands derived from sterically hindered anilines are highly effective in promoting this transformation, even with unreactive aryl chlorides.[4]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol describes a general procedure for the palladium-catalyzed amination of an aryl chloride with a primary amine using a bulky biaryl phosphine ligand.

-

Materials:

-

Aryl chloride (1.0 mmol)

-

Primary amine (1.2 mmol)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Bulky biaryl phosphine ligand (e.g., XPhos) (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Anhydrous toluene (B28343) (5 mL)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂, the bulky biaryl phosphine ligand, and sodium tert-butoxide.

-

Add the aryl chloride and the primary amine to the flask.

-

Add anhydrous toluene via syringe.

-

Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Catalytic Cycle for Buchwald-Hartwig Amination:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[5] Sterically hindered ligands are crucial for the coupling of substrates bearing ortho substituents, enabling the synthesis of highly substituted biaryls.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a sterically hindered aryl chloride with an arylboronic acid.

-

Materials:

-

Sterically hindered aryl chloride (e.g., 2-chloro-1,3,5-triisopropylbenzene) (1.0 mmol)

-

Arylboronic acid (1.5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

-

Bulky phosphine ligand (e.g., SPhos) (0.06 mmol, 6 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

-

Anhydrous 1,4-dioxane (B91453) (5 mL)

-

Water (0.5 mL)

-

-

Procedure:

-

In a Schlenk tube, combine the sterically hindered aryl chloride, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 100 °C and stir for 18-24 hours.

-

After cooling to room temperature, dilute the mixture with diethyl ether and water.

-

Separate the layers, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the biaryl product.

-

Table 1: Comparison of Ligand Performance in Suzuki-Miyaura Coupling of Hindered Substrates

| Entry | Aryl Halide | Arylboronic Acid | Ligand | Yield (%) | Reference |

| 1 | 2-Chloro-1,3,5-triisopropylbenzene | Phenylboronic acid | SPhos | 92 | [7] |

| 2 | 2-Chloro-1,3,5-triisopropylbenzene | Phenylboronic acid | XPhos | 88 | [7] |

| 3 | 1-Bromo-2,6-dimethylbenzene | 4-Tolylboronic acid | RuPhos | 95 | [8] |

| 4 | 1-Bromo-2,6-dimethylbenzene | 4-Tolylboronic acid | JohnPhos | 85 | [8] |

Stabilization of Reactive Species

The steric bulk of hindered anilines can be used to kinetically stabilize otherwise highly reactive low-coordinate species. For example, extremely bulky anilines have been used to synthesize the first stable monomeric iminochlorophosphine.[9]

II. Applications in Polymer and Materials Science

Sterically hindered anilines serve as valuable monomers for the synthesis of functional polymers with applications in electronics and materials protection.

Conducting Polymers for Sensor Applications

Polyaniline (PANI) is a well-known conducting polymer. The introduction of bulky substituents on the aniline (B41778) monomer unit can significantly alter the properties of the resulting polymer, such as its solubility, processability, and sensitivity in sensor applications.[10][11] For instance, polymers derived from ortho-substituted anilines have shown high sensitivity to moisture and ammonia.[12]

Experimental Protocol: Synthesis of a Polyaniline Derivative

This protocol describes the chemical oxidative polymerization of a sterically hindered aniline derivative.

-

Materials:

-

Sterically hindered aniline monomer (e.g., 2,6-dimethylaniline) (10 mmol)

-

1 M Hydrochloric acid (HCl) (100 mL)

-

Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) (12.5 mmol)

-

Deionized water

-

-

Procedure:

-

Dissolve the sterically hindered aniline monomer in 1 M HCl in a beaker with stirring at 0-5 °C.

-

Separately, dissolve ammonium persulfate in deionized water and cool the solution to 0-5 °C.

-

Slowly add the ammonium persulfate solution dropwise to the aniline solution with continuous stirring.

-

Maintain the reaction at 0-5 °C for 24 hours.

-

Collect the polymer precipitate by vacuum filtration.

-

Wash the polymer with 1 M HCl and then with deionized water until the filtrate is colorless.

-

Dry the polymer product in a vacuum oven at 60 °C.

-

Table 2: Physicochemical Properties of Polyaniline and its Derivatives

| Polymer | Monomer | Conductivity (S/cm) | Solubility |

| Polyaniline | Aniline | 1-10 | Insoluble in common solvents |

| Poly(2,6-dimethylaniline) | 2,6-Dimethylaniline | 10⁻³ - 10⁻² | Soluble in DMF, DMSO |

| Poly(2-ethylaniline) | 2-Ethylaniline | 10⁻² - 10⁻¹ | Soluble in NMP, DMF |

Antioxidants for Polymer Stabilization

Sterically hindered phenols are well-known antioxidants for polymers. Similarly, sterically hindered anilines can act as radical scavengers to protect polymers from thermo-oxidative degradation. The bulky groups around the amino functionality enhance the stability of the resulting aminyl radical, making them effective antioxidants.

III. Applications in Medicinal Chemistry and Drug Development

Aniline and its derivatives are prevalent scaffolds in many pharmaceutical agents.[13] However, the aniline moiety is often associated with metabolic liabilities.[14] Steric hindrance can play a dual role in this context: it can be a key feature in the pharmacophore of a drug, and it can be strategically employed to mitigate undesirable metabolic pathways.

Building Blocks for Pharmaceuticals

A notable example of a drug synthesized from a sterically hindered aniline is Lidocaine (B1675312), a widely used local anesthetic and antiarrhythmic. Lidocaine is synthesized from 2,6-dimethylaniline.[15]

Mitigating Metabolic Activation

The primary metabolic liability of anilines is their oxidation by cytochrome P450 enzymes to form reactive nitroso and quinone-imine species, which can covalently bind to cellular macromolecules, leading to toxicity.[16] Introducing steric bulk around the aniline nitrogen can hinder the approach of the substrate to the active site of metabolizing enzymes, thereby reducing the rate of bioactivation.[13]

Workflow for Mitigating Aniline Bioactivation:

Caption: Mitigation of aniline bioactivation through steric hindrance.

Signaling Pathway of a Drug Derived from a Sterically Hindered Aniline: Lidocaine

Lidocaine, derived from 2,6-dimethylaniline, exerts its anesthetic effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[17][18] This prevents the propagation of action potentials, thereby blocking the transmission of pain signals.[19] Lidocaine also has anti-inflammatory effects, which are mediated through the inhibition of pathways such as the Toll-like receptor (TLR) and NF-κβ signaling pathways.[20]

Caption: Simplified signaling pathway for Lidocaine's action.

IV. Antioxidant Properties

The ability of anilines to act as radical scavengers is influenced by the N-H bond dissociation energy (BDE).[21] Steric hindrance and the electronic nature of substituents on the aromatic ring can modulate this property. Generally, electron-donating groups lower the BDE, enhancing antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a method for evaluating the antioxidant activity of sterically hindered anilines using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

-

Materials:

-

DPPH solution (0.1 mM in methanol)

-

Sterically hindered aniline test compounds (various concentrations in methanol)

-

Ascorbic acid or Trolox (positive control)

-

Methanol (blank)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of the test compounds and the positive control in methanol.

-

To each well of the microplate, add 20 µL of the sample, control, or blank.

-

Add 180 µL of the DPPH solution to each well and mix gently.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the test compound.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the DPPH radicals) by plotting the percentage inhibition against the concentration.

-

Table 3: Antioxidant Activity (IC₅₀) of Substituted Anilines

| Compound | Substituent(s) | DPPH IC₅₀ (µM) | Reference |

| Aniline | None | > 1000 | [22] |

| 4-Methoxyaniline | 4-OCH₃ | 150 | [22] |

| 2,6-Diisopropylaniline | 2,6-di-iPr | 250 | [22] |

| 2,4,6-Trimethylaniline | 2,4,6-tri-Me | 85 | [23] |

| Ascorbic Acid (Control) | - | 45 | [23] |

Conclusion

Sterically hindered anilines are a fascinating and highly useful class of molecules. Their applications are broad, ranging from enabling challenging catalytic transformations in organic synthesis to forming the basis of advanced polymers and life-saving pharmaceuticals. The steric bulk, often seen as a complication, is in fact a design element that can be strategically employed to control reactivity, enhance stability, and improve the safety profile of molecules. As our understanding of the intricate interplay between steric and electronic effects continues to grow, the potential applications of sterically hindered anilines are poised to expand even further, offering innovative solutions to challenges in both academic research and industrial development.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]

- 8. rsc.org [rsc.org]

- 9. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. Strategies to Mitigate the Bioactivation of Aryl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lidocaine: Structure & Mechanism of Action - Lesson | Study.com [study.com]

- 18. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]

- 19. droracle.ai [droracle.ai]

- 20. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. openalex.org [openalex.org]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3,5-Di-tert-butylaniline

Abstract